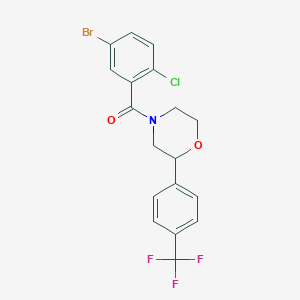
1-(2,5-Difluoropyridin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,5-Difluoropyridin-4-yl)ethanone” is a chemical compound with the CAS Number: 1779855-80-9 . It has a molecular weight of 157.12 . The IUPAC name for this compound is 1-(2,5-difluoropyridin-4-yl)ethan-1-one . The InChI Code for this compound is 1S/C7H5F2NO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-3H,1H3 .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H5F2NO . This indicates that the compound contains seven carbon atoms, five hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Catalysis
1-(2,5-Difluoropyridin-4-yl)ethanone serves as a crucial intermediate in the synthesis of complex molecules. For example, it plays a significant role in the development of Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involves setting relative stereochemistry through addition reactions and diastereomeric salt resolution processes, highlighting its utility in stereocontrolled organic synthesis (Butters et al., 2001).
Material Science
In material science, derivatives of this compound have been employed in the creation of innovative materials. For instance, iron and cobalt complexes derived from 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a similar compound, show potential in catalyzing ethylene reactivity, indicating the versatility of fluoro-pyridine derivatives in developing catalytic systems (Sun et al., 2007).
Quantum Mechanical Modeling
Quantum mechanical modeling studies have explored the structural and vibrational properties of related fluoro-pyridine derivatives, demonstrating their reactivity and potential applications in designing new molecules with specific electronic and physical properties (Cataldo et al., 2014).
Fluorescence and Photophysics
Research into the photophysical properties of fluoro-pyridine derivatives has led to the development of environmentally sensitive fluorophores. These compounds, through multicomponent domino reactions, have been tailored to incorporate pyrene and fluorene moieties, expanding their applications in materials science and sensor technologies (Hussein et al., 2019).
Corrosion Inhibition
The chemical properties of fluoro-pyridine derivatives also extend to practical applications such as corrosion inhibition. Schiff bases derived from related compounds have shown effectiveness in protecting carbon steel from corrosion, illustrating the potential of fluoro-pyridine compounds in industrial applications (Hegazy et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,5-difluoropyridin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSNALFRDQIXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

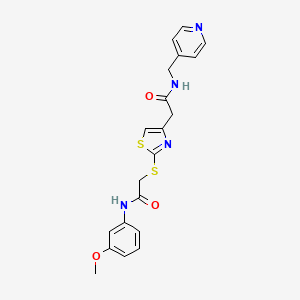
![tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2670403.png)
![N1-(3-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2670404.png)
![N-Ethyl-N-[2-[4-[(2-methylpropan-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2670406.png)
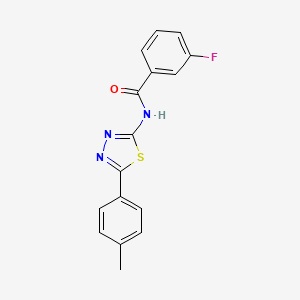

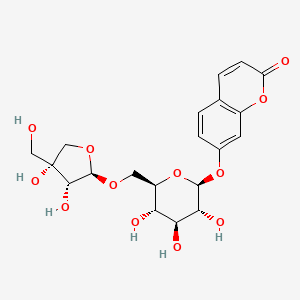
![N-[(2-aminophenyl)sulfonyl]glycine](/img/structure/B2670412.png)

![diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2670418.png)
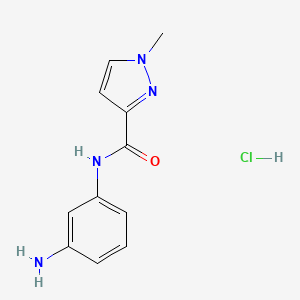
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2670420.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2670422.png)
